2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazine ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions.
Hydrazide Formation: The hydrazide functional group is introduced by reacting the triazine derivative with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 4-hydroxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and triazine moieties.
Reduction: Reduction reactions can target the hydrazide functional group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified hydroxyphenyl or triazine groups.
Reduction: Reduced forms with amine functionalities.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine
Enzyme Inhibition: The compound has potential as an inhibitor of enzymes such as D-amino acid oxidase, which is relevant in neurological research.
Drug Development: Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants.
Pharmaceuticals: Development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. The triazine ring and hydrazide functional group play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds share the triazine core and exhibit similar biological activities.
1,3,5-triazine derivatives: These compounds are widely studied for their applications in medicinal chemistry and materials science.
Uniqueness
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of a triazine ring and a hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes with metals further distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O4/c19-8-3-1-7(2-4-8)5-14-16-9(20)6-13-10-11(21)15-12(22)18-17-10/h1-5,19H,6H2,(H,13,17)(H,16,20)(H2,15,18,21,22)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWRPAPYXFQOV-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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